molecular formula C12H15NOS B7478328 N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide

N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide

Cat. No. B7478328
M. Wt: 221.32 g/mol
InChI Key: GVEXNNSZGSKBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide, commonly known as BTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. BTCP belongs to the class of benzo[b]thiophene derivatives, which have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

Mechanism of Action

The mechanism of action of BTCP is not fully understood. However, it has been suggested that BTCP acts as a selective mu-opioid receptor agonist, which is responsible for its analgesic activity. BTCP may also act as a partial agonist at the dopamine D2 receptor, which is responsible for its antipsychotic activity. BTCP has also been shown to inhibit the release of pro-inflammatory cytokines, which is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
BTCP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. BTCP has also been shown to exhibit anti-inflammatory and antipsychotic effects. In addition, BTCP has been shown to have a low potential for abuse and dependence, which makes it an attractive pharmacological tool for pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTCP in lab experiments is its potent analgesic activity. BTCP has been shown to exhibit analgesic effects in animal models of acute and chronic pain, which makes it a valuable tool for pain management research. Another advantage of using BTCP is its low potential for abuse and dependence, which makes it a safer alternative to other opioids.
However, there are also some limitations to using BTCP in lab experiments. One of the main limitations is its lack of selectivity. BTCP has been shown to exhibit activity at both the mu-opioid receptor and dopamine D2 receptor, which makes it difficult to study the specific effects of each receptor. Another limitation is its relatively short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for research on BTCP. One direction is to study its potential use as a pharmacological tool for pain management in humans. Another direction is to study its potential use as an antipsychotic and anti-inflammatory agent. Further research is also needed to understand the specific mechanisms of action of BTCP at the mu-opioid receptor and dopamine D2 receptor. Additionally, future research could investigate the development of more selective derivatives of BTCP with improved pharmacological properties.

Synthesis Methods

The synthesis of BTCP involves the reaction of 2,3-dihydrothiophene with cyclopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis of BTCP is relatively straightforward and can be carried out in a few steps with high yield.

Scientific Research Applications

BTCP has been extensively studied for its potential use as a pharmacological tool in various scientific research areas. One of the most significant applications of BTCP is in the field of pain management. BTCP has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. It has been suggested that BTCP acts as a selective mu-opioid receptor agonist, which is responsible for its analgesic activity.
In addition to its analgesic effects, BTCP has also been shown to exhibit anti-inflammatory and antipsychotic effects. It has been suggested that BTCP may act as a partial agonist at the dopamine D2 receptor, which is responsible for its antipsychotic activity. BTCP has also been shown to exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.

properties

IUPAC Name

N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(13-8-5-6-8)10-7-15-11-4-2-1-3-9(10)11/h7-8H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEXNNSZGSKBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide

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